2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring attached to a phenyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-bromo-3-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide), temperature (e.g., room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (e.g., room temperature)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (e.g., room temperature to reflux)
Major Products
Substitution: Formation of substituted phenyl dioxolanes
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols or alkanes
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenol
- 2-(4-Bromo-3-fluorophenyl)propanenitrile
- 1-Bromo-4-fluorobenzene
Uniqueness
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the dioxolane ring structure. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMLGQOAQAXEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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